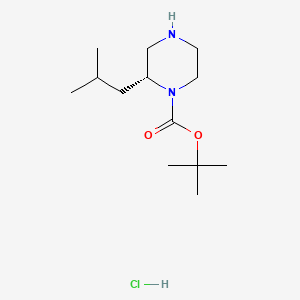

(R)-1-Boc-2-isobutylpiperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Piperazine derivatives, such as “®-1-Boc-2-isobutylpiperazine hydrochloride”, are often synthesized through reactions involving the corresponding amines1. For instance, a related compound, ketamine, is synthesized in a multi-step process starting with cyclohexanone2.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, IR, NMR, and UV-Vis spectroscopy were used to analyze the structure of an anesthetic compound3.Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, N-haloamines like Chloramine-T can oxidize certain functional groups4.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the properties of metformin hydrochloride were reviewed using methods like HPLC4.Applications De Recherche Scientifique

Selective O-acylation and Cyclo[Asp-Ser] Diketopiperazines Synthesis

The compound plays a significant role in the selective O-acylation of unprotected N-benzylserine methyl ester, facilitating the synthesis of diastereomeric cyclo[Asp-N-Bn-Ser] diketopiperazines. This process underscores the unexpected preference for O-acylation over the formation of tertiary amide, showcasing the compound's utility in complex organic syntheses (Marchini et al., 2010).

Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor

In a detailed study, (R)-Boc-2-methylproline, closely related to the subject compound, was synthesized with excellent stereochemical control, demonstrating the compound's critical role in the multistep synthesis of veliparib, an important cancer treatment drug. This highlights the compound's importance in the development of therapeutic agents (Kolaczkowski et al., 2019).

High-throughput Organic Synthesis of Peptide β-turn Mimetics

The compound has been utilized in the high-throughput organic synthesis of bicyclic diketopiperazines, β-turn mimetics, starting from Merrifield resin-bound piperazine-2-carboxylic acid. This application underscores its role in the rapid synthesis of peptide mimetics for potential therapeutic applications (Gołębiowski et al., 2000).

Spiropentane Mimics of Nucleosides Synthesis

In the synthesis of spirocyclic analogues of 2'-deoxyadenosine and 2'-deoxyguanosine, the compound aids in creating complex molecules with potential biological activities, illustrating its versatility in organic synthesis and drug discovery (Guan et al., 2000).

Safety And Hazards

The safety and hazards of a compound depend on its structure and reactivity. For example, certain compounds can cause skin and eye irritation, respiratory issues, and other health problems678.

Orientations Futures

The future directions in the study of a compound depend on its potential applications and the current state of research. For example, ongoing research into treatments for dry age-related macular degeneration is exploring various therapeutic avenues9.

Please consult with a professional chemist or a relevant expert for more accurate and specific information about “®-1-Boc-2-isobutylpiperazine hydrochloride”.

Propriétés

IUPAC Name |

tert-butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWJCFZPHVSVNK-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662475 |

Source

|

| Record name | tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-2-isobutylpiperazine hydrochloride | |

CAS RN |

1217482-29-5 |

Source

|

| Record name | tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)

![2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid](/img/structure/B571774.png)